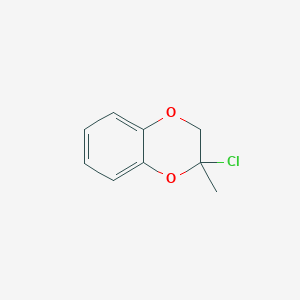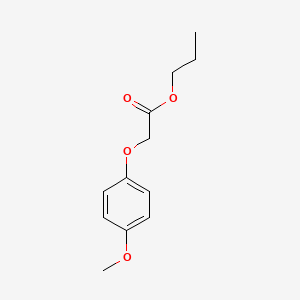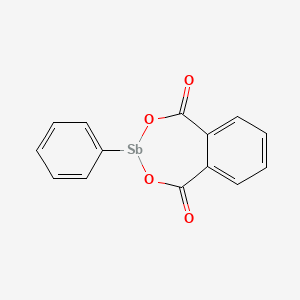![molecular formula C9H10ClNOS B14356085 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 91731-72-5](/img/structure/B14356085.png)
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of quinomethanes. These compounds are characterized by their unique structure, which includes a cyclohexa-2,4-dien-1-one core with various substituents. This particular compound features a chlorine atom at the 4-position and a sulfanylethylamino group at the 6-position, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.
The addition of the sulfanylethylamino group at the 6-position involves nucleophilic substitution reactions. This step requires the use of appropriate nucleophiles and catalysts to ensure high yield and selectivity. Common reagents for this purpose include thiols and amines, which react with the intermediate compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-{[(2-thiazolylamino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with two chlorine atoms and a thiazolylamino group.
2,4-Dibromo-6-{[(2,6-dimethyl-1-piperidinyl)amino]methylidene}cyclohexa-2,4-dien-1-one: Contains bromine atoms and a piperidinylamino group.
Uniqueness
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of the sulfanylethylamino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
91731-72-5 |
|---|---|
Formule moléculaire |
C9H10ClNOS |
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
4-chloro-2-(2-sulfanylethyliminomethyl)phenol |
InChI |
InChI=1S/C9H10ClNOS/c10-8-1-2-9(12)7(5-8)6-11-3-4-13/h1-2,5-6,12-13H,3-4H2 |
Clé InChI |
HGOGFEOTUFZKPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=NCCS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)

![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)

![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
